molecular formula C16H20ClNO2 B3237311 Tert-butyl 4-(4-chlorophenyl)-1,2,3,6-tetrahydro-pyridine-1-carboxylate CAS No. 138647-50-4

Tert-butyl 4-(4-chlorophenyl)-1,2,3,6-tetrahydro-pyridine-1-carboxylate

Cat. No.: B3237311
CAS No.: 138647-50-4
M. Wt: 293.79 g/mol
InChI Key: WGVNXGZMMOTHEG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-chlorophenyl)-1,2,3,6-tetrahydro-pyridine-1-carboxylate is a chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its core structure incorporates a 1,2,3,6-tetrahydropyridine ring, a privileged scaffold frequently found in compounds targeting kinase enzymes, which are crucial in regulating cell proliferation and survival pathways . The presence of the 4-chlorophenyl substituent is a common pharmacophore known to influence a molecule's binding affinity and metabolic stability, making it a valuable feature in structure-activity relationship (SAR) studies aimed at optimizing drug potency and selectivity . This compound is primarily utilized as a versatile building block for the synthesis of more complex molecules. It is intended for use in exploratory research, including the development of novel therapeutic agents and the investigation of biochemical pathways. This product is strictly for laboratory research purposes.

Properties

IUPAC Name

tert-butyl 4-(4-chlorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO2/c1-16(2,3)20-15(19)18-10-8-13(9-11-18)12-4-6-14(17)7-5-12/h4-8H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVNXGZMMOTHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601144431
Record name 1,1-Dimethylethyl 4-(4-chlorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601144431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138647-50-4
Record name 1,1-Dimethylethyl 4-(4-chlorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138647-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(4-chlorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601144431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-chlorophenyl)-1,2,3,6-tetrahydro-pyridine-1-carboxylate typically involves the following steps:

    Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorobenzaldehyde and a suitable amine.

    Introduction of the Tert-butyl Ester Group: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-chlorophenyl)-1,2,3,6-tetrahydro-pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide

Major Products Formed

    Oxidation: N-oxides

    Reduction: Reduced derivatives with hydrogenated nitrogen

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that derivatives of tetrahydropyridine compounds exhibit significant anticancer activity. Tert-butyl 4-(4-chlorophenyl)-1,2,3,6-tetrahydro-pyridine-1-carboxylate has been studied for its potential as a bromodomain inhibitor, which plays a crucial role in regulating gene expression related to cancer progression. In particular, compounds with similar structures have shown promise in targeting specific cancer pathways, making them candidates for further development as anticancer agents .

Neuroprotective Effects
The compound's neuroprotective properties have been explored in the context of neurodegenerative diseases. Studies suggest that tetrahydropyridine derivatives may help mitigate oxidative stress and inflammation in neuronal cells. This could lead to potential therapeutic applications for conditions such as Alzheimer's and Parkinson's diseases .

Synthetic Methodologies

Building Block for Complex Molecules
this compound serves as an important building block in organic synthesis. Its unique structure allows chemists to modify it into various derivatives that can be used for synthesizing more complex molecules. This versatility is particularly valuable in the pharmaceutical industry for developing new drugs .

Reactions and Transformations
The compound is involved in several chemical reactions that are essential for synthesizing other organic compounds. For example, it can undergo nucleophilic substitution reactions and participate in cyclization processes to form new heterocycles. These transformations are critical for creating diverse chemical libraries for drug discovery .

Pharmacological Insights

Mechanism of Action
The pharmacological profile of this compound suggests that it may act through multiple mechanisms. It has been hypothesized that this compound interacts with specific receptors or enzymes involved in disease pathways, thus exerting its therapeutic effects . Understanding these mechanisms is essential for optimizing its efficacy and safety profiles.

Case Studies and Research Findings
Several case studies have highlighted the effectiveness of tetrahydropyridine derivatives in clinical settings. For instance:

  • Study on Neuroprotection: A study demonstrated that a related compound improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation .
  • Anticancer Activity: Another research project focused on a series of tetrahydropyridine derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting the potential of these compounds as lead structures for drug development .

Data Summary

Application AreaKey FindingsReferences
Anticancer PropertiesEffective as bromodomain inhibitors
Neuroprotective EffectsMitigates oxidative stress in neuronal cells
Synthetic MethodologiesVersatile building block for complex molecules
Mechanism of ActionInteracts with specific disease-related pathways

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-chlorophenyl)-1,2,3,6-tetrahydro-pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in substituent type, position, and ring saturation. Key comparisons are outlined below:

2.1. tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate
  • Structure : Features a 2-(trifluoromethyl)phenyl substituent and a 3,6-dihydropyridine core (one double bond at the 2,3-position).
  • Synthesis : Synthesized via thionyl chloride-mediated elimination from a Boc-protected piperidine precursor, yielding 209 mg of product (exact yield unspecified due to evidence ambiguity) .
  • Key Data: Property Value Molecular Formula C₁₇H₂₀F₃NO₂ Calculated Mass (M+H) 328.1 g/mol Observed MS (M-Boc+H) 228.1 Deprotection Method TFA in CHCl₃ (45 min, rt)
  • Comparison :

    • Substituent Effects : The 2-trifluoromethyl group is strongly electron-withdrawing, enhancing electrophilic reactivity compared to the 4-chloro substituent.
    • Ring Saturation : The 3,6-dihydropyridine core (one double bond) vs. 1,2,3,6-tetrahydro-pyridine (two double bonds) influences conjugation and stability.
2.2. 4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine
  • Structure : Deprotected analog of the above, lacking the Boc group.
  • Key Data :

    Property Value
    Molecular Formula C₁₂H₁₂F₃N
    Observed MS (M+H) 228.1
  • Comparison: Solubility: The free amine is less soluble in non-polar solvents than its Boc-protected counterpart. Reactivity: The exposed amine enables nucleophilic reactions (e.g., acylations), unlike the Boc-protated compound.
2.3. Hypothetical Analog: tert-Butyl 4-phenyl-1,2,3,6-tetrahydro-pyridine-1-carboxylate
  • Structure : Lacks substituents on the phenyl ring.
  • Inferred Properties: Reduced steric hindrance compared to chloro- or trifluoromethyl-substituted analogs.

Biological Activity

Tert-butyl 4-(4-chlorophenyl)-1,2,3,6-tetrahydro-pyridine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This compound is of interest in pharmacology due to its structural characteristics that may influence various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H16_{16}ClN1_{1}O2_{2}
  • Molecular Weight : 251.72 g/mol
  • CAS Number : 1143534-12-6

The compound features a tetrahydropyridine ring which is known for its role in various pharmacological activities, including central nervous system (CNS) effects and interactions with neurotransmitter systems.

Research indicates that compounds with similar structures may exhibit diverse biological activities through several mechanisms:

  • Cholinesterase Inhibition : Some piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
  • Anticancer Activity : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structural modifications in piperidine derivatives can significantly impact their anticancer efficacy .
  • Antioxidant Properties : Compounds similar to this compound have shown antioxidant capabilities, potentially protecting cells from oxidative stress and contributing to neuroprotection .

Biological Activity Data

Activity TypeObserved EffectsReference
Cholinesterase InhibitionEnhances cholinergic signaling
Anticancer ActivityInduces apoptosis in cancer cell lines
Antioxidant ActivityReduces oxidative stress

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of a piperidine derivative closely related to this compound. The compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in terms of apoptosis induction . This suggests that structural modifications in the piperidine framework can enhance anticancer properties.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of similar compounds on neuronal cells exposed to oxidative stress. Results indicated that these compounds could effectively scavenge free radicals and reduce neuronal damage, highlighting their potential therapeutic application in neurodegenerative diseases .

Q & A

Q. How is this compound utilized in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :
  • Boronate Intermediates : Convert to pinacol boronate esters via palladium-catalyzed borylation; react with aryl halides .
  • Conditions : Pd(PPh3_3)4_4, K2_2CO3_3, dioxane/water (3:1), 80°C .

Q. How should researchers address contradictory toxicity data in literature?

  • Methodological Answer :
  • Data Reconciliation : Reproduce studies using standardized OECD guidelines (e.g., acute oral toxicity in rats) .
  • Meta-Analysis : Compare EC50_{50} values across multiple sources, prioritizing studies with validated analytical methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(4-chlorophenyl)-1,2,3,6-tetrahydro-pyridine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(4-chlorophenyl)-1,2,3,6-tetrahydro-pyridine-1-carboxylate

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